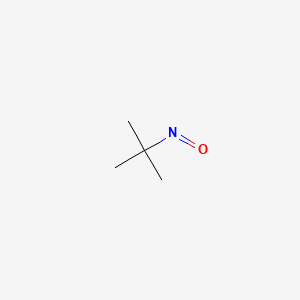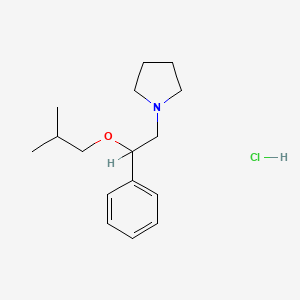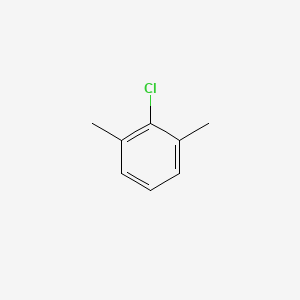
2-氯-1,3-二甲苯
概述
描述
2-Chloro-1,3-dimethylbenzene, also known as 2-chloro-m-xylene, is an organic compound with the molecular formula C8H9Cl. It is a clear, colorless to light yellow liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
科学研究应用
2-Chloro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is employed in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
Target of Action
2-Chloro-1,3-dimethylbenzene, also known as m-Xylene, 2-chloro-, primarily targets the benzene ring . The benzene ring is a key structural component in many organic compounds, and its stability and reactivity make it an important target in chemical reactions .
Mode of Action
The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first step of this process, the electrons in the pi bond of the benzene ring attack the electrophile, forming a sigma bond. In the second step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-1,3-dimethylbenzene is the Suzuki coupling reaction . This reaction involves the coupling of the compound with arylboronic acids. Additionally, the compound undergoes a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .
Pharmacokinetics
Itslipophilicity and water solubility are key factors influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . , which may affect its bioavailability.
Result of Action
The primary result of the action of 2-Chloro-1,3-dimethylbenzene is the formation of 2,6-dimethyl benzonitrile . This is achieved through a palladium-catalyzed cyanation reaction .
生化分析
Biochemical Properties
2-Chloro-1,3-dimethylbenzene plays a role in biochemical reactions, particularly in the context of organic synthesis. It has been investigated in Suzuki coupling reactions with arylboronic acids and in palladium-catalyzed cyanation reactions to produce 2,6-dimethyl benzonitrile . In biochemical systems, 2-Chloro-1,3-dimethylbenzene interacts with enzymes and proteins involved in these catalytic processes. For instance, palladium complexes act as catalysts, facilitating the formation of carbon-carbon bonds in the presence of 2-Chloro-1,3-dimethylbenzene . These interactions are crucial for the compound’s role in synthetic organic chemistry.
Cellular Effects
The effects of 2-Chloro-1,3-dimethylbenzene on various types of cells and cellular processes are not extensively documented. As an organic solvent, it can influence cell function by altering cell membrane integrity and affecting the solubility of other compounds within the cellular environment . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-1,3-dimethylbenzene may disrupt the lipid bilayer of cell membranes, impacting membrane-bound receptors and enzymes, thereby influencing cellular communication and metabolic processes .
Molecular Mechanism
At the molecular level, 2-Chloro-1,3-dimethylbenzene exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific context. For instance, in palladium-catalyzed reactions, 2-Chloro-1,3-dimethylbenzene binds to the palladium catalyst, facilitating the formation of new chemical bonds . This binding interaction is essential for the compound’s role in synthetic organic chemistry. Additionally, 2-Chloro-1,3-dimethylbenzene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,3-dimethylbenzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive chemicals . Over time, degradation products may form, which could have different biochemical properties and effects on cellular function. Long-term exposure to 2-Chloro-1,3-dimethylbenzene in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential toxicity or adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of 2-Chloro-1,3-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses could lead to toxic or adverse effects . Threshold effects may be observed, where a certain dosage level triggers significant changes in cellular or systemic function. For example, high doses of 2-Chloro-1,3-dimethylbenzene may cause liver or kidney damage in animal models, indicating its potential toxicity at elevated concentrations .
Metabolic Pathways
2-Chloro-1,3-dimethylbenzene is involved in various metabolic pathways, particularly those related to its biotransformation and elimination from the body. Enzymes such as cytochrome P450 oxidases may metabolize the compound, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 2-Chloro-1,3-dimethylbenzene may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Chloro-1,3-dimethylbenzene is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the efflux of 2-Chloro-1,3-dimethylbenzene from cells, influencing its intracellular concentration and distribution . The compound’s localization and accumulation can impact its biochemical effects and potential toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-1,3-dimethylbenzene can affect its activity and function. The compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals or post-translational modifications may direct 2-Chloro-1,3-dimethylbenzene to these compartments, influencing its biochemical properties and effects on cellular processes . For example, localization to the mitochondria could impact mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-dimethylbenzene can be synthesized through several methods. One common method involves the chlorination of 1,3-dimethylbenzene (m-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of 2-chloro-1,3-dimethylbenzene often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The product is then purified through distillation to obtain the desired compound .
化学反应分析
Types of Reactions: 2-Chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is involved in Suzuki coupling reactions with arylboronic acids to form biaryl compounds.
Cyanation Reactions: It undergoes palladium-catalyzed cyanation to produce 2,6-dimethylbenzonitrile
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Suzuki Coupling: Arylboronic acids and palladium catalysts are used under mild conditions.
Cyanation: Palladium catalysts and cyanide sources such as potassium cyanide (KCN) are employed
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Suzuki Coupling: Biaryl compounds.
Cyanation: 2,6-Dimethylbenzonitrile
相似化合物的比较
- 1-Chloro-2,6-dimethylbenzene
- 2-Chloro-1,4-dimethylbenzene
- 2-Chloro-1,3,5-trimethylbenzene
- 2-Bromo-1,3-dimethylbenzene
Comparison: 2-Chloro-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, compared to 2-chloro-1,4-dimethylbenzene, the position of the chlorine atom in 2-chloro-1,3-dimethylbenzene allows for different regioselectivity in substitution reactions .
属性
IUPAC Name |
2-chloro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLAYAQGYCQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218061 | |
| Record name | 2-Chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-98-2 | |
| Record name | 2-Chloro-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,3-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chloro-1,3-dimethylbenzene react with aromatic nitro compounds in trifluoromethanesulfonic acid?
A: Research demonstrates that 2-Chloro-1,3-dimethylbenzene exhibits intriguing reactivity with specific aromatic nitro compounds when exposed to trifluoromethanesulfonic acid. Let's take the example of its reaction with 1,4-dinitrobenzene. In trifluoromethanesulfonic acid (99%) at 70°C, these two compounds react to produce a 45% yield of tris(4-chloro-3,5-dimethylphenyl)methanol after quenching. []
Q2: What is the proposed mechanism for this reaction?
A: Studies utilizing isotopic labelling (¹³C, ²H), kinetic investigations, and examination of substituent effects suggest the following mechanism: []
Q3: Are there other examples of 2-Chloro-1,3-dimethylbenzene reacting in a similar manner?
A: Yes, the research indicates that other chloro compounds, along with a variety of aromatic nitro compounds, display similar reactivity patterns. [] For instance, 2-Chloro-1,3-dimethylbenzene also reacts with p-dinitrobenzene under similar conditions (trifluoromethanesulfonic acid at 70 °C), yielding the corresponding triarylmethyl cation and p-diaminobenzene. [] This suggests a broader applicability of this reaction type with potential for further exploration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
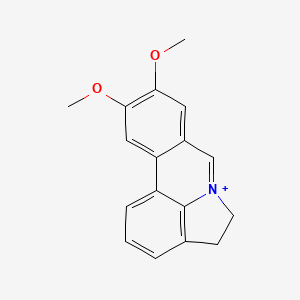
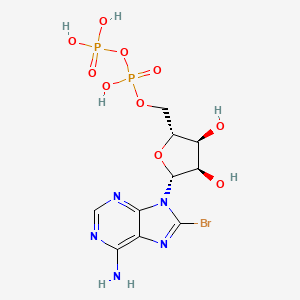
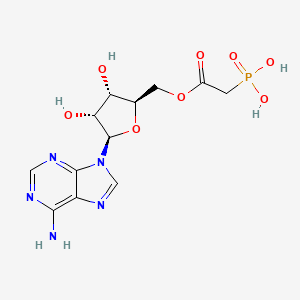

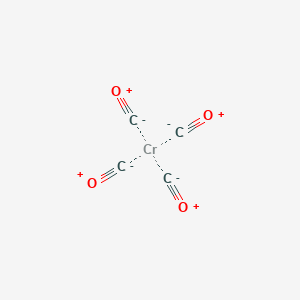
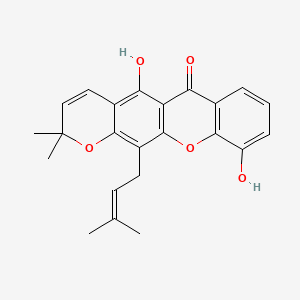
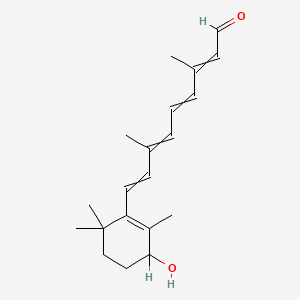
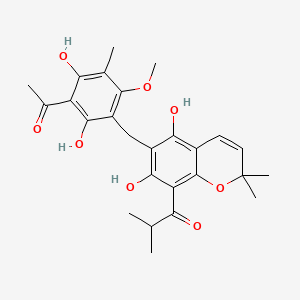
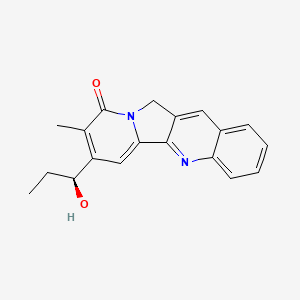
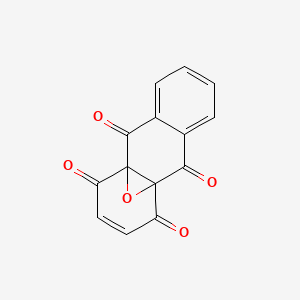
![N-[4-(oxan-2-yloxy)phenyl]acetamide](/img/structure/B1203613.png)
